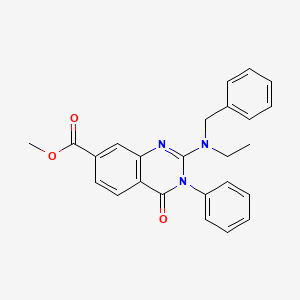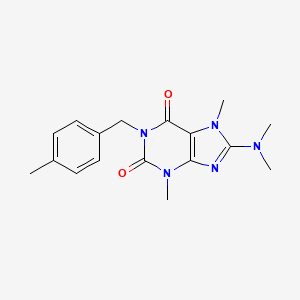
8-(dimethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. For example, in the industrial manufacturing process, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile yields 2-(chloromethyl)-4-methylquinazoline, which then condenses with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione to form 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione .
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Research on derivatives of similar structural families to this compound highlights their synthesis for potential therapeutic applications. For instance, a study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated the synthesis process and evaluated the growth inhibitory properties against various cancer cell lines. These derivatives exhibited potent cytotoxic activities, suggesting their potential in cancer therapy (Deady et al., 2003).
Neurodegenerative Disease Treatment
Another significant application lies in the treatment of neurodegenerative diseases. Compounds structurally related to 8-(dimethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione have been designed as multitarget drugs for neurodegenerative diseases. For example, 8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones were investigated for their potential in simultaneously targeting adenosine receptors and monoamine oxidases, which are relevant for symptomatic and disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Chemical Reaction and Structural Studies
The compound's applications also extend to chemical reactions and structural studies, where its derivatives serve as key subjects. A study detailed the unusual reaction products of similar purine-2,6-dione derivatives, contributing to the understanding of nucleophilic substitution reactions in organic chemistry (Khaliullin & Shabalina, 2020). Additionally, structural, spectral, and quantum chemical investigations of a series of benzylaminopurine derivatives, including their synthesis, crystal structure, and theoretical calculations, provide insights into the molecular basis of their interactions and potential pharmaceutical applications (Čajan & Trávníček, 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
8-(dimethylamino)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-11-6-8-12(9-7-11)10-22-15(23)13-14(21(5)17(22)24)18-16(19(2)3)20(13)4/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKSMHHSKSRXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N(C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(dimethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(1S,3R)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclopentyl]carbamate](/img/structure/B2740625.png)


![3-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2740632.png)
![2-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B2740633.png)
![2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2740634.png)
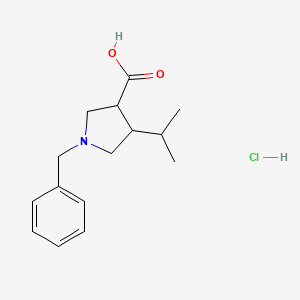
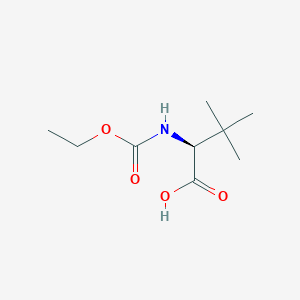
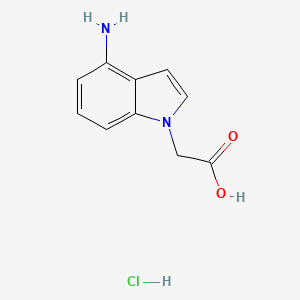
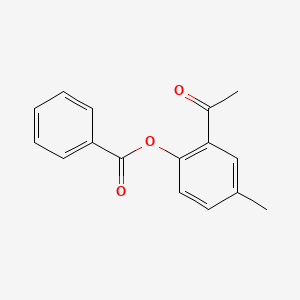
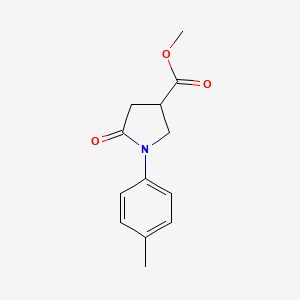
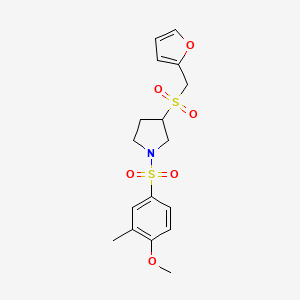
![3-(Furan-2-yl)-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2740646.png)
